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Introduction

Zosuquidar trihydrochloride (LY335979) is a potent and selective third-generation inhibitor of
P-glycoprotein (P-gp), a key transporter in the development of multidrug resistance (MDR) in
cancer.[1][2] P-gp, encoded by the MDR1 gene, is an ATP-dependent efflux pump that actively
transports a wide range of chemotherapeutic agents out of cancer cells, thereby reducing their
intracellular concentration and efficacy.[2][3] Zosuquidar was developed to reverse this
resistance and restore sensitivity to chemotherapy. This technical guide summarizes the early
clinical trial results for Zosuquidar, focusing on its pharmacokinetic and pharmacodynamic
properties, safety, and experimental protocols from Phase | and Il studies.

Mechanism of Action: P-glycoprotein Inhibition

Zosuquidar competitively inhibits the binding of substrates to P-glycoprotein, effectively
blocking the efflux of cytotoxic drugs from cancer cells.[4] This leads to an increased
intracellular accumulation and retention of the chemotherapeutic agent, thereby enhancing its
cytotoxic effect. The mechanism of action is specific to P-gp, with minimal inhibition of other
ATP-binding cassette (ABC) transporters like MRP1 or BCRP at clinically relevant
concentrations.[5]
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Caption: Zosuquidar's Mechanism of P-glycoprotein Inhibition.

Early Phase Clinical Trial Data

Early clinical development of Zosuquidar focused on establishing its safety, determining the
maximum tolerated dose (MTD), and evaluating its pharmacokinetic and pharmacodynamic
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profiles when administered intravenously or orally in combination with various
chemotherapeutic agents.

Pharmacokinetic Profile

A key objective of the early trials was to understand the interaction between Zosuquidar and
co-administered chemotherapies.

Table 1: Pharmacokinetic Effects of Intravenous Zosuquidar on Doxorubicin[1][6]

Change in ]
. o o Change in
Zosuquidar Dose Doxorubicin Dose Doxorubicin .
Doxorubicin AUC
Clearance
>500 mg (48-h IV ]
60 mg/m2 or 75 mg/m2  17-22% decrease 15-25% increase

infusion)

Table 2: Pharmacokinetic Effects of Oral Zosuquidar on Doxorubicin and Vincristine[7][8]

Effect on Co-administered

Zosuquidar Dose Co-administered Drug(s) L
Drug Pharmacokinetics
No significant effect on
300 mg/mz (q12h for 4 days) Doxorubicin myelosuppression or
pharmacokinetics
No significant effect on
CHOP regimen (including doxorubicin pharmacokinetics;

500 mg (three doses) o o o
Doxorubicin and Vincristine) moderate effects on vincristine

pharmacokinetics

Safety and Tolerability

Table 3: Safety and Dose-Limiting Toxicities (DLTs) in Phase | Trials
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Administration

Co-

Maximum

Dose-Limiting

administered Administered/ o Reference
Route Toxicities
Drug(s) Tolerated Dose
Zosuquidar: 640
No DLT for
Intravenous (48- o mg/mz; )
] ] Doxorubicin o Zosuquidar [1][6]
h infusion) Doxorubicin: 75
observed
mg/mz
Neurotoxicity
) (cerebellar
Oral (q12h for 4 o Zosuquidar: 300 )
Doxorubicin dysfunction, [7109]
days) mg/m2 o
hallucinations,
palinopsia)
Minimal toxicity,
Oral (with ] Zosuquidar: 500 no enhancement
CHOP Regimen [8][10]
CHOP) mg (three doses)  of CHOP-related

toxicity

Experimental Protocols

The early phase trials of Zosuquidar followed a structured approach to dose escalation and
evaluation of safety and pharmacokinetics.

Phase | Trial Design: Intravenous Zosuquidar with
Doxorubicin

This study aimed to determine the safety, tolerability, and pharmacokinetics of intravenously
administered Zosuquidar in combination with doxorubicin.[1][11]

» Patient Population: Patients with advanced malignancies.
o Study Design: Cohort-based dose escalation.

o Treatment Cycles:
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o Cycle 1: Zosuquidar administered alone, followed by doxorubicin 14 days later to assess
the pharmacokinetics of each drug independently.

o Subsequent Cycles: Zosuquidar and doxorubicin administered concurrently.

e Drug Administration:
o Zosuquidar: Continuous intravenous infusion over 48 hours.

o Doxorubicin: Intravenous infusion over 30 minutes, 24 hours after the start of the
Zosuquidar infusion.

e Dose Escalation: Zosuquidar doses were escalated in cohorts of three patients until a
maximum tolerated dose was reached or a protocol-specified maximum exposure was
achieved. Doxorubicin doses were also adjusted during the trial.[1][6]
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Phase I Clinical Trial Workflow for IV Zosuquidar
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Caption: Workflow for a Phase | intravenous Zosuquidar trial.
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Pharmacodynamic and Pharmacokinetic Analysis

o Pharmacokinetic Sampling: Blood samples were collected at specified time points to
determine the concentrations of Zosuquidar, doxorubicin, and its metabolite doxorubicinol. A
validated high-performance liquid chromatography (HPLC) method was used for this
analysis.[5]

e P-gp Function Assay: To assess the biological activity of Zosuquidar, its effect on P-gp
function in a surrogate cell population was measured. This was commonly done using dual
fluorescence cytometry to measure the efflux of a fluorescent P-gp substrate (like
rhodamine-123) from peripheral blood CD56+ natural killer (NK) cells.[5][7] Inhibition of
efflux, indicated by increased intracellular fluorescence, correlated with higher plasma
concentrations of Zosuquidar.[7]

Conclusion

The early clinical trials of Zosuquidar trihydrochloride established that it could be safely co-
administered with chemotherapy, with manageable toxicities. The intravenous formulation did
not show dose-limiting toxicity at the tested doses, while the oral formulation was limited by
neurotoxicity.[1][7] Pharmacokinetic studies revealed a modest, though generally not clinically
significant, effect on the clearance of co-administered drugs like doxorubicin.[1] Importantly,
these studies demonstrated that biologically effective plasma concentrations of Zosuquidar,
capable of inhibiting P-gp function, could be achieved in patients.[1][7] While a later Phase Il
trial in older patients with AML did not show an improvement in outcome, the data from these
early trials provide a comprehensive foundation for understanding the clinical pharmacology of
this potent P-gp inhibitor.[12]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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